(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide, also known as MORPH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of redox signaling pathways. TrxR is overexpressed in many cancer cells, and its inhibition by (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death.
Biochemical and Physiological Effects:
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It also has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide is its specificity for TrxR, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and stability. Another area of research could be the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity in vivo. Overall, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide shows promise as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, but more research is needed to fully understand its potential.
Métodos De Síntesis
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide can be synthesized through a three-step process involving the reaction of 2-chloro-N-(2-morpholin-4-ylethyl)acetamide with thiourea followed by the reaction with cinnamaldehyde. The final product is obtained through recrystallization in ethanol.
Aplicaciones Científicas De Investigación
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMMVQZUZPFBL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.